

structure-activity relationship of kaurane diterpenoids

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Compound of Interest

Compound Name: *ent-11,16-Epoxy-15-hydroxykauran-19-oic acid*

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A comprehensive analysis of the structure-activity relationships (SAR) of kaurane diterpenoids reveals a diverse range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] The tetracyclic kaurane skeleton serves as a versatile scaffold for chemical modifications that significantly influence its therapeutic potential.[4][5] This guide provides a comparative overview of these activities, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Cytotoxic Activity of Kaurane Diterpenoids

Kaurane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The SAR studies indicate that specific structural features are crucial for this activity.

A key structural feature for cytotoxicity in many kaurane diterpenoids is the presence of an α,β -unsaturated ketone in the D-ring.[8] For instance, the 16-en-15-one skeleton has been highlighted as important for activity against human hepatocellular carcinoma cell lines.[9] Modifications at other positions of the kaurane nucleus also play a critical role. For example, 12 α -methoxy-ent-kaur-9(11),16-dien-19-oic acid and 9 β -hydroxy-15 α -angeloyloxy-ent-kaur-16-en-19-oic acid were found to be the most cytotoxic against the Hep-G2 cell line.[10] Furthermore, the glycoside derivative annoglabasin H exhibited significant cytotoxicity against LU-1, MCF-7, SK-Mel2, and KB human cancer cell lines, with IC50 values ranging from 3.7 to 4.6 μ M.[11]

The cytotoxic mechanism of ent-kaurane diterpenoids often involves the induction of apoptosis and ferroptosis.[6][12] This is achieved by increasing cellular reactive oxygen species (ROS) levels, which can be a result of inhibiting antioxidant systems through targeting peroxiredoxin I/II and depleting glutathione (GSH).[12] Some kaurane diterpenoids, such as oridonin, are known to modulate key proteins in the apoptotic pathway, including BCL-2, BAX, PARP, and caspases.[6] Additionally, they can induce cell cycle arrest by affecting proteins like cyclin D1, c-Myc, p21, p53, and CDKs.[6]

Below is a summary of the cytotoxic activity of selected kaurane diterpenoids against various cancer cell lines.

Compound	Cell Line	IC50 (μM)	Reference
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid	Hep-G2	27.3 ± 1.9	[10]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid	Hep-G2	24.7 ± 2.8	[10]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid	A549	30.7 ± 1.7	[10]
Annoglabasin H	LU-1, MCF-7, SK-Mel2, KB	3.7 - 4.6	[11]
Isowikstroemin A	A-549, HCT-116, HeLa, MCF-7, SMMC-7721	1.8 - 4.5	[13]
Isowikstroemin B	A-549, HCT-116, HeLa, MCF-7, SMMC-7721	0.9 - 3.1	[13]
Isowikstroemin C	A-549, HCT-116, HeLa, MCF-7, SMMC-7721	2.1 - 7.0	[13]
Isowikstroemin D	A-549, HCT-116, HeLa, MCF-7, SMMC-7721	1.9 - 5.8	[13]
11β-hydroxy-ent-16-kaurene-15-one	Various cancer cell lines	Strong inhibitory activity	[12]

Anti-inflammatory Activity of Kaurane Diterpenoids

The anti-inflammatory properties of kaurane diterpenoids are well-documented, with many compounds showing potent inhibitory effects on key inflammatory mediators.[\[14\]](#)[\[15\]](#) Kaurenoic

acid, a common kaurane diterpenoid, has been shown to attenuate inflammatory processes by activating the Nrf2 transcription factor and downregulating the NF- κ B signaling pathway.[3]

Several studies have focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages as a measure of anti-inflammatory activity. [14][16] Bezerraditerpenes A and B, and ent-kaur-16-ene-3 β ,15 β -diol exhibited significant anti-inflammatory activity with IC50 values for NO inhibition ranging from 3.21 to 3.76 μ M, without showing cytotoxicity.[14][15] These compounds also decreased the levels of pro-inflammatory cytokines such as TNF- α and IL-6.[14][15]

The following table summarizes the anti-inflammatory activity of selected kaurane diterpenoids.

Compound	Assay	IC50 (μM)	Reference
Bezerraditerpene A	NO Inhibition in RAW 264.7 cells	3.21 - 3.76	[14] [15]
Bezerraditerpene B	NO Inhibition in RAW 264.7 cells	3.21 - 3.76	[14] [15]
ent-kaur-16-ene-3β,15β-diol	NO Inhibition in RAW 264.7 cells	3.21 - 3.76	[14] [15]
Isowikstroemin A	NO Inhibition in RAW 264.7 cells	-	[13]
Isowikstroemin B	NO Inhibition in RAW 264.7 cells	-	[13]
Isowikstroemin C	NO Inhibition in RAW 264.7 cells	-	[13]
Isowikstroemin D	NO Inhibition in RAW 264.7 cells	-	[13]
Isowikstroemin G	NO Inhibition in RAW 264.7 cells	-	[13]
Noueinsiancin E	NO Inhibition in RAW 264.7 cells	Significant inhibition at 2.5, 5.0, and 10.0 μM	[16]
Noueinsiancin F	NO Inhibition in RAW 264.7 cells	Significant inhibition at 2.5, 5.0, and 10.0 μM	[16]
Noueinsiancin G	NO Inhibition in RAW 264.7 cells	Significant inhibition at 2.5, 5.0, and 10.0 μM	[16]

Antimicrobial Activity of Kaurane Diterpenoids

Kaurane diterpenoids also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[\[17\]](#)[\[18\]](#)[\[19\]](#) The structure-activity relationship studies in this area have revealed that modifications on the kaurane core, particularly at the C3 position, can significantly enhance

antimicrobial efficacy.[17][18] For instance, the introduction of oxygenated groups like hydroxyl or alkyl esters at C3 has been shown to improve activity.[17][18]

ent-kaur-16(17)-en-19-oic acid (kaurenoic acid) was found to be highly active against several oral pathogens, including *Streptococcus sobrinus*, *Streptococcus mutans*, *Streptococcus mitis*, *Streptococcus sanguinis*, and *Lactobacillus casei*, with a minimum inhibitory concentration (MIC) of 10 µg/mL.[20] In contrast, its methyl ester derivative showed reduced activity, suggesting that the free carboxylic acid at C-19 is important for its antibacterial effect against these strains.[20] Another study showed that an ent-kaurene derivative with a bibenzyl-oxy-caffeoyl group at C3 exhibited activity against a range of microorganisms, including *Staphylococcus aureus*, *Enterococcus faecalis*, *Escherichia coli*, and *Candida krusei*. [17][18]

The table below presents the antimicrobial activity of selected kaurane diterpenoids.

Compound	Microorganism	MIC (µg/mL)	Reference
ent-kaur-16(17)-en-19-oic acid (Kaurenoic Acid)	Streptococcus sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei	10	[20]
Sigesbeckin A	Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE)	64	[19]
Compound 5 (from Sigesbeckia orientalis)	Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE)	64	[19]
Enmein-type derivative (Compound 9 with 2-quinolyl group)	Staphylococcus aureus	7.81	[21]
Enmein-type derivative (Compound 9 with 2-quinolyl group)	Bacillus subtilis	0.98	[21]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of kaurane diterpenoids is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Culture:** Cancer cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the kaurane diterpenoids (typically in a range from 0.1 to 100 μM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
- **MTT Incubation:** After the treatment period, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and 100 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

- **Cell Culture:** RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5×10^4 cells per well and allowed to adhere.
- **Compound Treatment:** The cells are pre-treated with various concentrations of the kaurane diterpenoids for 1-2 hours.

- **LPS Stimulation:** Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
- **Nitrite Measurement (Griess Assay):** The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Absorbance Measurement:** After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
- **Data Analysis:** A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value for NO inhibition is then determined. A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

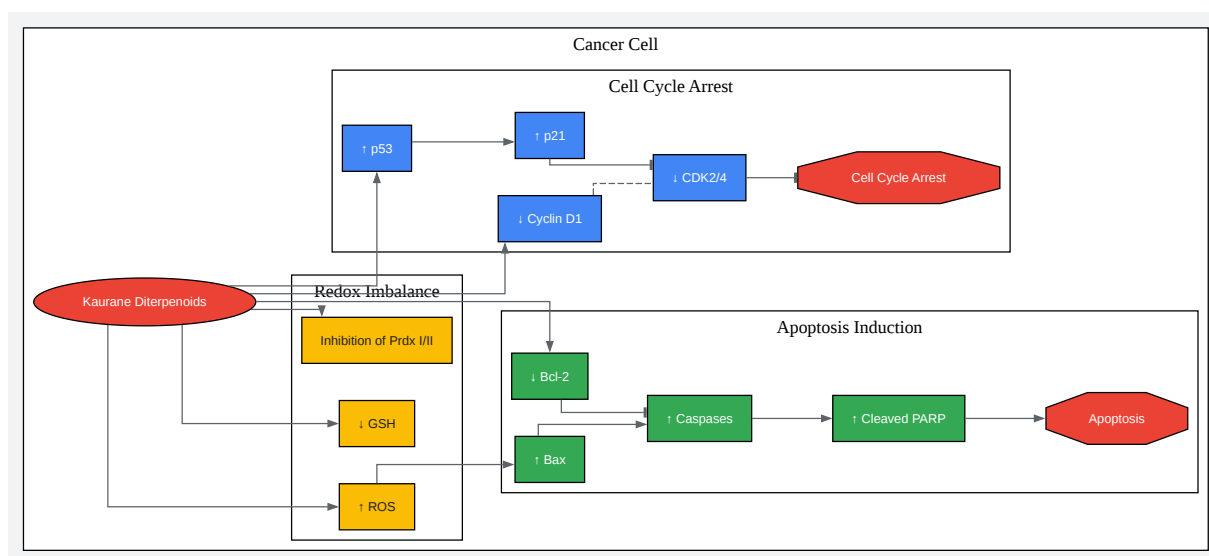
Antimicrobial Assay (Broth Microdilution Method)

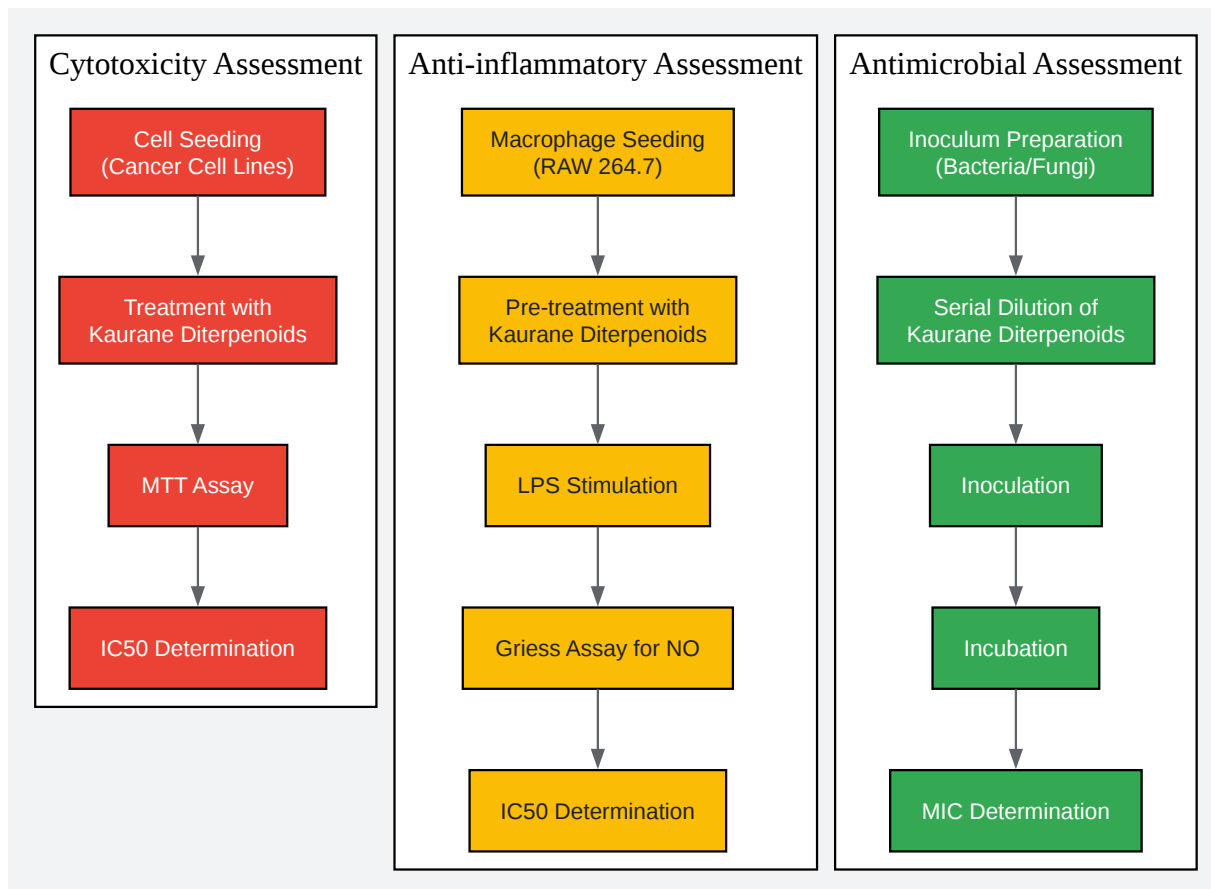
The minimum inhibitory concentration (MIC) of kaurane diterpenoids against various microorganisms is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Inoculum Preparation:** Bacterial or fungal strains are grown on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria). This suspension is further diluted to obtain the final inoculum concentration (approximately 5×10^5 CFU/mL).
- **Compound Preparation:** The kaurane diterpenoids are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- Controls: A positive control (microorganism with no compound) and a negative control (broth only) are included. A solvent control is also run to ensure the solvent has no antimicrobial activity at the concentrations used.

Visualizations





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